molecular formula C12H10N4 B11892107 6-Methyl-9-phenyl-9H-purine

6-Methyl-9-phenyl-9H-purine

Katalognummer: B11892107
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: NUPLTOLQRSTIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-9-phenyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play essential roles in various biological processes. The addition of methyl and phenyl groups to the purine structure can significantly alter its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-phenyl-9H-purine typically involves the coupling of 6- and 2-halo-9-phenyl-9H-purines with terminal acetylenes in dimethylformamide (DMF) catalyzed by bis(triphenylphosphino)palladium chloride [PdCl2(PPh3)2] . The reaction conditions include the use of basic and metal-free environments, often involving primary alcohols and N,N-dimethylamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, such as 6-carbamoyl-2-alkyl-9-phenyl-9H-purines .

Wissenschaftliche Forschungsanwendungen

6-Methyl-9-phenyl-9H-purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases involved in apoptotic events, leading to cell death by apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activities and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-9-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

6-methyl-9-phenylpurine

InChI

InChI=1S/C12H10N4/c1-9-11-12(14-7-13-9)16(8-15-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

NUPLTOLQRSTIKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC=N1)N(C=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.